molecular formula C17H16O4 B3061209 Methyl 3-acetyl-4-(benzyloxy)benzoate CAS No. 65843-60-9

Methyl 3-acetyl-4-(benzyloxy)benzoate

Cat. No.: B3061209
CAS No.: 65843-60-9
M. Wt: 284.31 g/mol
InChI Key: NMUICRCYABIKOH-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-(benzyloxy)benzoate is an organic compound with the molecular formula C17H16O4 It is a derivative of benzoic acid, featuring an acetyl group at the third position and a benzyloxy group at the fourth position on the benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-4-(benzyloxy)benzoate typically involves the esterification of 3-acetyl-4-(benzyloxy)benzoic acid. One common method includes dissolving the acid in methanol and adding hydrochloric acid in ethyl acetate, followed by refluxing for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoates.

Scientific Research Applications

Methyl 3-acetyl-4-(benzyloxy)benzoate is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-4-(benzyloxy)benzoate is not well-documented. its effects are likely mediated through interactions with specific enzymes or receptors in biological systems. The benzyloxy and acetyl groups may play a role in binding to molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

  • Methyl 4-acetylbenzoate
  • Methyl 3-hydroxy-4-(benzyloxy)benzoate
  • Methyl 3-methoxy-4-(benzyloxy)benzoate

Comparison: Methyl 3-acetyl-4-(benzyloxy)benzoate is unique due to the presence of both an acetyl and a benzyloxy group on the benzene ring. This combination of functional groups can influence its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of synthetic versatility and biological activity.

Properties

IUPAC Name

methyl 3-acetyl-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12(18)15-10-14(17(19)20-2)8-9-16(15)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUICRCYABIKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622433
Record name Methyl 3-acetyl-4-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65843-60-9
Record name Methyl 3-acetyl-4-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 eq. of methyl 3-acetyl-4-hydroxybenzoate was reacted with 1.1 eq. each of K2CO3 and benzyl bromide in absolute DMF to form methyl 3-acetyl-4-benzyloxybenzoate. Colorless crystals, mp 68°-72° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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